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Compound of Interest

Compound Name: SHS4121705

Cat. No.: B3025871 Get Quote

Technical Support Center: SHS4121705
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of SHS4121705.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SHS4121705?

A1: SHS4121705 is a small molecule mitochondrial uncoupler. Its primary mechanism involves

the transport of protons across the inner mitochondrial membrane, independent of ATP

synthase. This action dissipates the proton motive force, leading to an increase in metabolic

rate as the mitochondria attempt to compensate.[1][2][3][4] The hydroxyl moiety of the 6-amino-

[1][2][4]oxadiazolo[3,4-b]pyrazin-5-ol core acts as the proton transporter.[2][3]

Q2: Have any off-target effects of SHS4121705 been reported?

A2: Based on the available literature, specific off-target binding studies for SHS4121705 have

not been detailed. However, in vivo studies in the STAM mouse model of non-alcoholic

steatohepatitis (NASH) have provided some safety insights. At a dose of 25 mg/kg/day,

SHS4121705 did not produce changes in body temperature or food intake, which are important

safety indicators for mitochondrial uncouplers.[2][3][4] The absence of hyperthermia is a key

distinction from classical toxic uncouplers like 2,4-dinitrophenol (DNP).[4]

Q3: What is the known safety and pharmacokinetic profile of SHS4121705?
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A3: SHS4121705 has demonstrated favorable pharmacokinetic properties and a promising

safety profile in preclinical studies. It is orally bioavailable and shows significant liver exposure

in mice.[2][3] Key parameters are summarized in the table below. Importantly, no adverse

effects on core body temperature were observed at doses up to 50 mg/kg in an acute dose

setting.[4]

Q4: How does SHS4121705 differ from its parent compound, BAM15?

A4: SHS4121705 is a derivative of the BAM15 scaffold.[1] While BAM15 has shown efficacy in

obesity models, SHS4121705 was not effective in these same models.[1] This difference is

hypothesized to be related to its lower lipophilicity (cLogP = 4.20 for SHS4121705 vs. 4.55 for

BAM15) and resulting differences in tissue distribution, with SHS4121705 showing less

exposure in white and brown adipose tissues compared to more effective analogs in obesity

studies.[1] However, SHS4121705 did show improved aqueous solubility and pharmacokinetic

properties over BAM15.[1]

Troubleshooting Guides
Issue 1: Unexpected cytotoxicity observed in in vitro experiments.

Possible Cause 1: Compound Concentration. High concentrations of any mitochondrial

uncoupler can lead to excessive mitochondrial stress and subsequent cytotoxicity.

Troubleshooting Step: Perform a dose-response curve to determine the optimal

concentration for achieving mitochondrial uncoupling without inducing significant cell death.

The reported EC50 in L6 myoblasts is 4.3 μM.[2][3][5] It is advisable to work around this

concentration and not exceed it by a large margin initially.

Possible Cause 2: Cell Type Sensitivity. Different cell lines may exhibit varying sensitivity to

mitochondrial uncoupling.

Troubleshooting Step: If using a cell line other than L6 myoblasts, it is crucial to establish a

baseline sensitivity profile. Consider comparing results with a known positive control for

mitochondrial uncoupling, such as FCCP, at a concentration known to be non-toxic in your

cell line.

Issue 2: Lack of efficacy in an in vivo model of obesity.
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Possible Cause: Pharmacokinetics and Tissue Distribution. SHS4121705 has been reported

to be ineffective in obesity models, likely due to insufficient exposure in key metabolic tissues

like white and brown adipose tissue.[1]

Troubleshooting Step: Verify the tissue distribution of SHS4121705 in your specific animal

model. If the target tissue is not the liver, consider whether SHS4121705 is the appropriate

tool compound. For obesity studies, a more lipophilic analog might be more suitable.[1]

Issue 3: Observing an increase in body temperature in animal studies.

Possible Cause: Overdosing or Species-Specific Sensitivity. While SHS4121705 did not

affect body temperature in mice at doses up to 50 mg/kg, this may not hold true for all

species or at higher doses.[4] An increase in body temperature is a known risk for potent

mitochondrial uncouplers.

Troubleshooting Step: Immediately reduce the dose. Perform a dose-escalation study to find

the maximum tolerated dose in your specific model. Monitor core body temperature closely

using a rectal probe or other appropriate methods. Ensure the vehicle used for

administration is not contributing to the observed effect.

Data Presentation
Table 1: In Vitro and In Vivo Pharmacological Parameters of SHS4121705
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Parameter Value Species/Cell Line Reference

EC50 (Oxygen

Consumption Rate)
4.3 μM L6 Myoblasts [2][3][5]

Maximum Plasma

Concentration (Cmax)
~81 μM Mouse [1][4]

Half-Life (t1/2) 5.7 hours Mouse [1][4]

Oral Dose (in vivo

efficacy study)
25 mg/kg/day STAM Mouse [2][3]

Oral Dose

(pharmacokinetic

study)

10 mg/kg Mouse [4]

Effect on Core Body

Temperature

No effect up to 50

mg/kg (acute dose)
Mouse [4]

Effect on Food Intake
No effect at 25

mg/kg/day
STAM Mouse [2][3]

Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Oxygen Consumption Rate (OCR)

Assay

Cell Culture: Plate L6 myoblasts in a Seahorse XF cell culture microplate at an appropriate

density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere

overnight.

Compound Preparation: Prepare a stock solution of SHS4121705 in DMSO. On the day of

the assay, prepare serial dilutions in Seahorse XF Calibrant medium to achieve the desired

final concentrations. Also prepare solutions of other mitochondrial function modulators (e.g.,

oligomycin, FCCP, rotenone/antimycin A).

Assay Execution:

Replace the cell culture medium with the SHS4121705-containing medium.
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Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

Place the plate in the Seahorse XF Analyzer and follow the manufacturer's protocol for

calibration and execution of the mitochondrial stress test.

Inject the serially diluted SHS4121705 to determine the dose-response for OCR.

Data Analysis: Calculate the basal OCR and the OCR after the addition of SHS4121705. The

EC50 is determined by plotting the OCR against the log of the compound concentration and

fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Efficacy Study in the STAM Mouse Model of NASH

Animal Model: Utilize male C57BL/6J mice. Induce the STAM model by a single

subcutaneous injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet

from 4 weeks of age.

Dosing: At 6 weeks of age, begin daily oral administration of SHS4121705 (e.g., 25 mg/kg)

or vehicle control.

Monitoring: Monitor body weight and food intake weekly. At the end of the study period (e.g.,

9 weeks of age), collect blood and liver tissue.

Endpoint Analysis:

Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and other liver

function markers.

Liver Analysis:

Measure liver triglyceride levels.

Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E)

to determine the NAFLD Activity Score (NAS).

Perform Sirius Red staining to assess the degree of fibrosis.
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Statistical Analysis: Compare the treated group to the vehicle control group using appropriate

statistical tests (e.g., t-test or ANOVA).
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Caption: Mechanism of mitochondrial uncoupling by SHS4121705.
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Caption: Workflow for in vivo efficacy testing in the STAM mouse model.
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Unexpected Experimental Result

Is the issue in vitro or in vivo?
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Caption: Troubleshooting flowchart for unexpected experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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